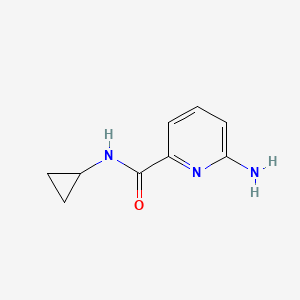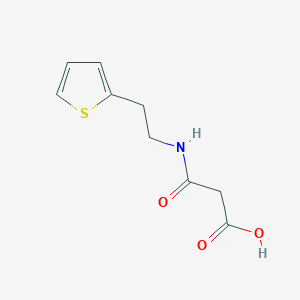
6-amino-N-cyclopropylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-N-cyclopropylpyridine-2-carboxamide, also known as ACPC, is a synthetic compound that has been widely studied for its potential therapeutic effects on various neurological and psychiatric disorders. ACPC is a derivative of pyridine, a heterocyclic organic compound, and has been found to modulate the activity of several neurotransmitter systems in the brain.
Mechanism of Action
The exact mechanism of action of 6-amino-N-cyclopropylpyridine-2-carboxamide is not fully understood, but it is believed to act as a modulator of glutamate and GABA neurotransmission in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, while GABA is the primary inhibitory neurotransmitter. This compound has been found to enhance the activity of both glutamate and GABA receptors, leading to an overall modulation of neurotransmission.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects in animal and human studies. These include increased levels of glutamate and GABA in the brain, enhanced synaptic plasticity, improved cognitive function, and reduced symptoms of anxiety and depression. The compound has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
6-amino-N-cyclopropylpyridine-2-carboxamide has several advantages for use in lab experiments, including its ability to modulate multiple neurotransmitter systems, its well-documented synthesis process, and its relatively low toxicity. However, the compound also has several limitations, including its limited solubility and stability in aqueous solutions, as well as its potential for off-target effects on other neurotransmitter systems.
Future Directions
There are several future directions for research on 6-amino-N-cyclopropylpyridine-2-carboxamide, including further investigation of its mechanism of action, optimization of its synthesis process, and exploration of its potential therapeutic effects on other neurological and psychiatric disorders. Additionally, the development of novel this compound derivatives with improved solubility and stability could lead to the development of more effective treatments for these disorders.
Synthesis Methods
The synthesis of 6-amino-N-cyclopropylpyridine-2-carboxamide involves the reaction of cyclopropylamine with 2-pyridinecarboxylic acid, followed by the addition of ammonia to form the final product. The process of synthesis has been well-documented in the scientific literature, with several variations reported depending on the desired yield and purity of the compound.
Scientific Research Applications
6-amino-N-cyclopropylpyridine-2-carboxamide has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. The compound has been found to modulate the activity of several neurotransmitter systems in the brain, including the glutamate and GABA systems, which are implicated in the pathophysiology of these disorders.
properties
IUPAC Name |
6-amino-N-cyclopropylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-8-3-1-2-7(12-8)9(13)11-6-4-5-6/h1-3,6H,4-5H2,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCNFRHRPCRYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)


![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)

![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)